![molecular formula C21H20ClN3O2 B2491384 2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034567-08-1](/img/structure/B2491384.png)
2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
This compound is part of a family of chemicals that include derivatives of imidazo[1,2-a]pyridine, a fused heterocyclic substance. These derivatives play significant roles in chemical fields and are essential components of various drug molecules due to their unique molecular structure and chemical properties.
Synthesis Analysis
The synthesis involves a multistep reaction process, starting from specific precursors to form the target compound. For instance, derivatives of imidazo[1,2-a]pyridine can be synthesized through coupling reactions involving specific acetamide and urea derivatives. These processes often involve solvent evaporation and crystallization at room temperature to obtain the final compound in a crystalline form (Dong-Mei Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of the compound can be confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and single-crystal X-ray diffraction studies. These methods provide detailed information about the atomic and molecular composition, as well as the spatial arrangement of atoms within the compound. Theoretical calculations, such as density functional method (DFT) studies, are also employed to optimize the molecular structure and confirm the experimental results (Dong-Mei Chen et al., 2021).
Chemical Reactions and Properties
The compound's reactivity can be studied through chemical oxidation processes using specific oxidants. These studies reveal the compound's oxidation reactivity channels and help in understanding the formation of various products under different conditions. Spectroscopic methods and X-ray crystallography are used to characterize the oxidation products (Sylvie L. Pailloux et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets .
Mode of Action
It is known that the compound interacts with its targets in a specific manner that leads to a change in the target’s function .
Biochemical Pathways
Current research suggests that the compound may be involved in several pathways, but further studies are needed to confirm these findings .
Pharmacokinetics
It is known that the compound is stable under normal conditions and has a good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-8-2-4-10-19(16)27-14-21(26)24-17-9-3-1-7-15(17)18-13-25-12-6-5-11-20(25)23-18/h1-4,7-10,13H,5-6,11-12,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRAEKCCEMLZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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